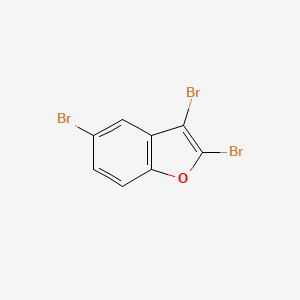

2,3,5-Tribromo-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br3O/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKBYKVOXLZPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2,3,5 Tribromo 1 Benzofuran

Halogen-Directed Reactivity

The bromine atoms on the benzofuran (B130515) core significantly influence its reactivity, both by modulating the electron density of the ring system and by serving as leaving groups in substitution reactions.

Influence of Bromine Substituents on Electrophilic Reactivity

The benzofuran system possesses a dual character in its reactivity, capable of undergoing both electrophilic substitution as an aromatic compound and electrophilic addition across the 2,3-double bond like an olefin. oup.com The orientation of electrophilic attack is a key aspect of its reactivity. Studies on the bromination of benzofuran and its derivatives have shown that electrophilic bromine attacks the 2-position, leading to a trans addition product. oup.com This reactivity pattern suggests that benzofuran behaves more like a styrene (B11656) analog than a phenyl vinyl ether analog in addition reactions. oup.com

The presence of bromine atoms, which are electron-withdrawing groups, on the benzofuran ring is expected to decrease the electron density of the aromatic system, thereby deactivating it towards electrophilic attack. In a study on the bromination of 2-acetyl-5-substituted benzofurans, it was observed that electron-withdrawing groups in the aromatic ring retard the reaction rate. Specifically, the reactivity order was found to be 5-methoxy > 5-H > 5-bromo > 5-nitro, clearly demonstrating the deactivating effect of the bromine substituent at the 5-position. The transition state of the electrophilic bromination of benzofurans is thought to resemble a cyclic bromonium ion intermediate. oup.comoup.com

The formation of adducts between the halogen and the benzofuran derivative has been observed during bromination, and the decomposition of these adducts leads to ring-halogenated products. rsc.org

Nucleophilic Aromatic Substitution on Brominated Positions

Generally, aromatic compounds are resistant to nucleophilic substitution under normal conditions due to the high electron density of the aromatic ring. However, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) reactions. youtube.com In the context of 2,3,5-tribromo-1-benzofuran (B6244032), the bromine atoms themselves can act as leaving groups in such reactions, although this typically requires harsh reaction conditions or the presence of activating groups.

Nucleophilic aromatic substitution can proceed through different mechanisms, including the SNAr (addition-elimination) mechanism and the benzyne (B1209423) (elimination-addition) mechanism. chadsprep.commasterorganicchemistry.com The SNAr mechanism involves the initial attack of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The presence of multiple bromine atoms could potentially make the benzofuran ring more susceptible to nucleophilic attack compared to the parent benzofuran.

Cross-Coupling Reactivity at Bromine Sites

The carbon-bromine bonds in 2,3,5-tribromo-1-benzofuran are valuable handles for the construction of more complex molecules through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the brominated positions.

Site-Selective Functionalization of Multiple Bromine Atoms

The presence of multiple bromine atoms at different positions on the benzofuran scaffold (positions 2, 3, and 5) opens up the possibility of site-selective functionalization. The differential reactivity of these C-Br bonds can be exploited to introduce various substituents in a controlled manner. For instance, in dibenzofurans, which share structural similarities, the modification of different positions has been shown to significantly impact material properties. nih.gov While specific studies on the site-selective functionalization of 2,3,5-tribromo-1-benzofuran are not detailed in the provided results, the principles of regioselectivity in cross-coupling reactions are well-established and would apply here. The relative reactivity of the C-Br bonds would likely depend on factors such as the electronic environment of each position and steric hindrance.

Chemo- and Regioselectivity in Multi-Coupling Reactions

Achieving chemo- and regioselectivity is a critical challenge in the functionalization of polyhalogenated aromatic compounds. In the context of multi-coupling reactions on 2,3,5-tribromo-1-benzofuran, the choice of catalyst, ligands, and reaction conditions would be crucial in directing the reaction to a specific bromine site. Palladium-catalyzed coupling reactions are known to exhibit high levels of chemo- and regioselectivity in various systems. nih.gov For example, in the coupling of 1,3-dicarbonyl compounds with N-heterocyclic nucleophiles, complete regio- and chemoselectivity has been achieved. nih.gov This suggests that by carefully tuning the reaction parameters, it would be feasible to selectively react one or more of the bromine atoms in 2,3,5-tribromo-1-benzofuran.

Cycloaddition Reactions and Annulation Processes

Cycloaddition and annulation reactions represent powerful methods for constructing complex cyclic and polycyclic systems. In the context of benzofurans, these reactions can involve either the furan (B31954) or the benzene (B151609) ring, leading to a diverse array of fused heterocyclic structures.

Pericyclic Reactions of the Furan Ring

While pericyclic reactions are a fundamental class of transformations in organic chemistry, specific examples involving the furan ring of 2,3,5-Tribromo-1-benzofuran are not extensively documented in dedicated studies. However, the general reactivity of the benzofuran system suggests potential for such transformations. For instance, the furan moiety can participate as a diene in Diels-Alder reactions, although its aromatic character reduces its reactivity compared to non-aromatic furans. The electronic properties of the tribrominated system would further influence this reactivity, with the electron-withdrawing nature of the bromine atoms potentially affecting the electron density of the furan ring. rsc.org

Some synthetic routes to substituted benzofurans employ pericyclic steps, such as researchgate.netresearchgate.net-sigmatropic rearrangements, to construct the benzofuran core itself. organic-chemistry.org Photoinduced electron transfer can also initiate cycloaddition reactions of 2-vinylbenzofurans, leading to [4+2] and [2+2] cycloadducts. researchgate.net

Formation of Fused Polycyclic Systems

The synthesis of fused polycyclic systems containing a benzofuran unit is a significant area of research, driven by the presence of such motifs in natural products and pharmacologically active compounds. Annulation processes, where a new ring is formed onto the existing benzofuran scaffold, are key strategies.

Research has shown that domino reactions involving twofold Heck/6π-electrocyclization of 2,3-dibromo- and 2,3,5-tribromobenzofuran substrates can be used to synthesize functionalized dibenzofurans. beilstein-journals.org This demonstrates a pathway where the bromine atoms on the benzofuran core serve as handles for building more complex, fused systems. Similarly, various catalytic strategies have been developed for the synthesis of furo[3,4-b]benzofurans and other C-annulated furans, sometimes involving intramolecular Diels-Alder reactions. rsc.org

Radical Reactions Involving 2,3,5-Tribromo-1-benzofuran

Information regarding radical reactions specifically involving 2,3,5-Tribromo-1-benzofuran is limited. However, studies on related benzofuran structures provide insight into potential radical pathways. For example, the halogenation of 2,3-dimethylbenzofuran (B1586527) can proceed via a free-radical mechanism under certain conditions, leading to side-chain halogenation. rsc.org This suggests that the substituents on the benzofuran ring play a crucial role in directing the outcome of radical processes. The bromine atoms on the 2,3,5-tribromo scaffold could potentially be involved in radical reactions, for instance, through homolytic cleavage under photolytic or high-temperature conditions, or participate in metal-catalyzed radical-type coupling processes.

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Tribromo 1 Benzofuran and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. thermofisher.com The two techniques are complementary, as some molecular vibrations may be strong in IR and weak in Raman, and vice versa. surfacesciencewestern.com

For 2,3,5-tribromo-1-benzofuran (B6244032), the spectra would be characterized by several key features:

Aromatic C-H Stretching: Weak to medium bands are expected in the FT-IR spectrum around 3050-3100 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity appear in the 1600-1450 cm⁻¹ region, characteristic of the benzofuran (B130515) ring system. mdpi.com

C-O-C Stretching: The ether linkage of the furan (B31954) ring typically shows strong absorptions. The asymmetric stretch is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.

C-Br Stretching: The carbon-bromine bonds give rise to characteristic absorptions in the far-infrared region, typically between 600 and 500 cm⁻¹. These bands can be strong and provide direct evidence for the bromination of the molecule.

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) ring can be inferred from the strong bands in the 900-700 cm⁻¹ region. mdpi.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the precise assignment of the observed experimental bands in both FT-IR and FT-Raman spectra. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov

For 2,3,5-tribromo-1-benzofuran, the mass spectrum would exhibit a distinctive molecular ion (M⁺) peak corresponding to the exact mass of the C₈H₃Br₃O molecule. A key feature of bromine-containing compounds is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. acs.org Therefore, a molecule with three bromine atoms will show a cluster of isotopic peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1, which is a definitive signature for the presence of three bromine atoms.

Under electron impact (EI) ionization, the molecule will fragment in predictable ways. Common fragmentation pathways for polybrominated compounds include:

Loss of Bromine: Sequential loss of bromine atoms ([M-Br]⁺, [M-2Br]⁺, [M-3Br]⁺) is a common and prominent fragmentation pathway. accustandard.com

Loss of CO: The benzofuran ring can lose a molecule of carbon monoxide, leading to a fragment ion [M-CO]⁺.

Combined Losses: Fragments resulting from the loss of both bromine and other neutral species (e.g., [M-Br-CO]⁺) can also be observed.

High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula with very high accuracy by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₈H₃Br₃O. acs.org

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. asianpubs.org

For 2,3,5-tribromo-1-benzofuran, a successful crystallographic analysis would reveal:

Molecular Geometry: Confirmation of the planarity of the benzofuran ring system.

Bond Parameters: Precise measurements of C-C, C-O, C-H, and C-Br bond lengths and the angles between them. For instance, distortions in the benzene ring due to the fused furan moiety and bromo-substituents would be quantifiable. researchgate.net

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice. This includes intermolecular interactions such as halogen bonding (Br···Br or Br···O interactions) and π-π stacking between the aromatic rings of adjacent molecules, which stabilize the crystal structure. eurjchem.com

Although obtaining a suitable single crystal for analysis can be challenging, the resulting data provides an unparalleled level of structural detail, confirming the connectivity and stereochemistry established by other spectroscopic methods. The crystal structure of related benzofuran derivatives has been successfully determined, providing a basis for understanding the solid-state architecture of this class of compounds. asianpubs.orgnih.gov

Conformational Analysis in the Solid State

The conformation of benzofuran derivatives in the solid state is characterized by the near planarity of the benzofuran ring system. In numerous reported crystal structures of substituted benzofurans, the nine atoms constituting the benzofuran core exhibit minimal deviation from a least-squares plane. For instance, in 3-(2-bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran, the benzofuran unit is essentially planar with a mean deviation of only 0.009 Å. nih.gov Similarly, the benzofuran fragment in 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran is reported to be virtually planar, with a mean deviation of 0.004 Å. nih.gov This inherent planarity is a recurring feature across various derivatives, including those with bulky substituents.

A critical conformational parameter in substituted benzofurans is the dihedral angle between the plane of the benzofuran ring and the planes of its substituents. This angle is highly sensitive to the nature and position of the substituent groups. For example, the dihedral angle between the benzofuran ring and the 2-methylbenzene ring in 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran is 87.87(5)°. researchgate.net In contrast, the dihedral angle between the benzofuran fragment and the 4-fluorophenyl ring in 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran is 75.92(5)°. nih.gov In another example, 3-(2-bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran, the dihedral angle between the benzofuran and the 2-bromophenyl ring is a nearly perpendicular 89.31(7)°. nih.gov These variations highlight the conformational flexibility of these systems, which is a key determinant of their crystal packing and potential polymorphic behavior.

The following table provides a summary of the crystallographic data for several brominated benzofuran derivatives, illustrating the variations in their solid-state conformations.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran | Triclinic | P-1 | a = 7.540(3) Å, b = 8.415(3) Å, c = 12.722(4) Å, α = 98.933(19)°, β = 105.001(19)°, γ = 93.530(18)° | nih.gov |

| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran | Triclinic | P-1 | a = 7.6121(3) Å, b = 8.3551(3) Å, c = 13.0681(4) Å, α = 71.551(2)°, β = 84.206(2)°, γ = 74.850(2)° | nih.gov |

| 5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran | Triclinic | P-1 | Not explicitly stated in the abstract, but the structure is reported. | researchgate.net |

Intermolecular Interactions and Crystal Packing

The crystal packing of brominated benzofuran derivatives is governed by a variety of non-covalent interactions, which collectively stabilize the three-dimensional supramolecular architecture. The presence of bromine atoms, in particular, introduces the possibility of halogen bonding, which can play a significant role in directing the crystal packing.

In the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran, molecules are linked into supramolecular layers by a combination of C—H···O hydrogen bonds and Br···Br contacts with a distance of 3.4521(5) Å. researchgate.net These layers are further connected into a three-dimensional network through C—H···π interactions and π–π stacking between the benzene and furan rings of adjacent molecules, with a centroid-centroid distance of 3.573(1) Å. researchgate.net

Similarly, in the crystal of 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the packing is stabilized by weak intermolecular C—H···O hydrogen bonds and aromatic π–π interactions between the benzene and furan rings of neighboring molecules, with a centroid–centroid distance of 3.556(1) Å. nih.gov The crystal structure of 3-(2-bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran features molecules linked into inversion dimers via pairs of C—H···π interactions. nih.gov These dimers are then assembled into supramolecular chains along the b-axis through further C—H···π interactions. nih.gov Additionally, weak intermolecular S···π interactions are observed. nih.gov

These examples demonstrate the importance of a cooperative interplay of various weak interactions in the crystal engineering of benzofuran derivatives. The specific nature and geometry of these interactions are highly dependent on the substitution pattern of the benzofuran core. For 2,3,5-tribromo-1-benzofuran, one can anticipate a complex interplay of Br···Br halogen bonds, C—H···Br, and potentially C—H···O interactions, alongside π–π stacking, to be the dominant forces in its crystal packing.

The following table summarizes the key intermolecular interactions observed in the crystal structures of related brominated benzofuran derivatives.

| Compound | Key Intermolecular Interactions | Reference |

|---|---|---|

| 3-(2-Bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran | C—H···π interactions, S···π interactions | nih.gov |

| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran | C—H···O hydrogen bonds, π–π interactions | nih.gov |

| 5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran | C—H···O hydrogen bonds, Br···Br contacts, C—H···π interactions, π–π interactions | researchgate.net |

No Specific Theoretical and Computational Investigations Found for 2,3,5-Tribromo-1-benzofuran

Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational studies detailing the quantum chemical properties of 2,3,5-Tribromo-1-benzofuran were identified. Therefore, the generation of an article with detailed research findings and data tables for this particular compound, as per the requested outline, is not possible at this time.

Computational chemistry is a powerful tool for investigating the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to understand the electronic structure, geometry, and potential reaction pathways of chemical compounds. These methods provide valuable insights that complement experimental findings.

For a molecule like 2,3,5-Tribromo-1-benzofuran, theoretical investigations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule and calculating its energetic properties.

Electronic Structure Analysis: Examining the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis: Visualizing the electrostatic potential on the surface of the molecule to predict sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating the bonding and electronic interactions between different parts of the molecule.

Reaction Mechanism Modeling: Simulating potential chemical reactions involving the compound to understand the step-by-step process, including the identification of transition states.

While computational studies have been conducted on other brominated aromatic compounds and various benzofuran derivatives, the specific data for 2,3,5-Tribromo-1-benzofuran does not appear to be available in published research. The search included broad and specific queries for quantum chemical calculations, DFT studies, and molecular modeling of this compound.

Without access to such research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, data-supported findings.

Theoretical and Computational Investigations of 2,3,5 Tribromo 1 Benzofuran

Reaction Mechanism Elucidation through Computational Modeling

Activation Parameters and Reaction Kinetics

While specific kinetic studies on 2,3,5-Tribromo-1-benzofuran (B6244032) are not readily found, research on the bromination of other benzofuran (B130515) derivatives offers a valuable framework. For instance, a study on the kinetics of the bromination of 2-acetyl benzofuran derivatives with phenyltrimethylammonium (B184261) tribromide has been conducted spectrophotometrically. researchgate.net The reaction was found to follow first-order kinetics with respect to the 2-acetyl benzofuran and inverse first-order with respect to the brominating agent. researchgate.net

In such studies, the reaction rates are measured at different temperatures to calculate the activation parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#). researchgate.net These parameters are typically determined using the Arrhenius and Eyring equations. For the bromination of 2-acetyl benzofurans, the calculated activation parameters provided evidence for a highly organized transition state. researchgate.net A probable mechanism for such reactions involves the formation of an intermediate, and the study of substituent effects can reveal whether the reaction is enthalpy or entropy controlled.

For 2,3,5-Tribromo-1-benzofuran, it is anticipated that the three bromine substituents would significantly influence the electron density of the benzofuran ring system, thereby affecting the activation energy of subsequent reactions. Theoretical calculations could be employed to model the transition states of potential reactions, such as further halogenation or nucleophilic substitution, and to compute the associated activation barriers.

Table 1: Representative Activation Parameters for the Bromination of 2-Acetyl Benzofuran Derivatives

| Parameter | Value |

| Enthalpy of Activation (ΔH#) | Varies with substituent |

| Entropy of Activation (ΔS#) | Varies with substituent |

| Isokinetic Temperature (β) | 333 K |

Note: This data is for 2-acetyl benzofuran derivatives and serves as an illustrative example. Specific values for 2,3,5-Tribromo-1-benzofuran would require dedicated experimental or computational studies.

Molecular Dynamics Simulations for Dynamic Behavior

While specific MD simulation studies on 2,3,5-Tribromo-1-benzofuran are not documented in the available literature, the methodology is widely applied to understand the behavior of various organic molecules, including heterocyclic compounds. For example, MD simulations have been used to study the stability of ligand-protein complexes, which is crucial in drug design. chemrxiv.org The equilibration scheme in MD simulations is a critical aspect that can significantly impact the results. chemrxiv.org

For 2,3,5-Tribromo-1-benzofuran, MD simulations could be employed to understand its interactions with solvents, its aggregation behavior, and its conformational landscape. Such simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. The resulting trajectory provides a detailed picture of the molecule's motion. The insights gained from MD simulations can be particularly valuable in understanding how the molecule might behave in biological systems or as a material component.

Prediction of Chemical Reactivity Indices

Density Functional Theory (DFT) has become an invaluable tool for predicting the chemical reactivity of molecules through the calculation of various reactivity descriptors. These indices help in understanding the electrophilic and nucleophilic nature of different sites within a molecule.

Studies on related compounds, such as 3,3'-bis(trifluoromethyl)benzophenone (B159179) and its halogenated (Cl, Br) analogues, have utilized DFT to compute the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For these compounds, natural bond orbital (NBO) analysis has also been performed to understand intramolecular interactions that contribute to molecular stability. nih.gov

For 2,3,5-Tribromo-1-benzofuran, DFT calculations could be used to determine a range of global and local reactivity descriptors.

Table 2: Key Chemical Reactivity Indices Obtainable from DFT Calculations

| Reactivity Index | Description |

| Global Descriptors | |

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO). |

| Electronegativity (χ) | The power of an atom to attract electrons to itself (χ = (I+A)/2). |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2). |

| Chemical Softness (S) | Reciprocal of chemical hardness (S = 1/2η). |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule (ω = χ²/2η). |

| Local Descriptors | |

| Fukui Functions (f(r)) | Indicate the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Local Softness (s(r)) | The local counterpart of the global softness, indicating reactive sites. |

By calculating these indices for 2,3,5-Tribromo-1-benzofuran, one could predict the most likely sites for electrophilic or nucleophilic attack, providing valuable guidance for synthetic chemists. The positions of the bromine atoms are expected to have a significant impact on the distribution of these reactivity indices across the molecule.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical structure-property relationship (SPR) studies aim to connect the molecular structure of a compound with its macroscopic properties. Computational chemistry provides a powerful platform for these investigations, allowing for the prediction of various physical and electronic properties based on the molecular structure.

For benzofuran derivatives, computational studies have been employed to investigate their potential as anticancer agents by docking them into the active sites of enzymes like PI3K and VEGFR-2. nih.govnih.govresearchgate.net These studies often involve calculating binding affinities and analyzing intermolecular interactions to understand the structure-activity relationship.

In the case of 2,3,5-Tribromo-1-benzofuran, theoretical SPR studies could be used to predict a variety of properties. For example, DFT calculations can be used to predict its vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions. nih.gov

The polarizability and hyperpolarizability of the molecule, which are important for nonlinear optical (NLO) applications, can also be computed. nih.gov The presence of heavy bromine atoms in 2,3,5-Tribromo-1-benzofuran is expected to significantly influence its electronic and optical properties. Theoretical calculations can quantify these effects and guide the design of new materials with desired properties.

Applications in Chemical Synthesis and Materials Science

2,3,5-Tribromo-1-benzofuran (B6244032) as a Versatile Synthetic Building Block

The presence of three bromine atoms at the 2, 3, and 5-positions of the 1-benzofuran skeleton endows 2,3,5-Tribromo-1-benzofuran with a high degree of reactivity, making it an attractive starting material for the synthesis of a diverse range of complex molecules. The differential reactivity of the bromine atoms, influenced by their electronic and steric environment, can potentially be exploited for selective functionalization.

Precursor for Highly Functionalized Benzofuran (B130515) Derivatives

The bromine atoms on the 2,3,5-Tribromo-1-benzofuran ring are prime sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.govnih.gov These palladium-catalyzed transformations allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, onto the benzofuran core. nih.govorganic-chemistry.org For instance, a Suzuki reaction could be employed to introduce an aryl group at one of the bromine-substituted positions, while a subsequent Sonogashira coupling at another position could install an alkyne moiety. This stepwise functionalization would lead to the creation of highly elaborate and functionalized benzofuran derivatives with tailored electronic and steric properties.

The ability to introduce different functional groups at specific positions is crucial for the development of new pharmaceutical candidates and other biologically active molecules. mdpi.com The benzofuran nucleus is a common motif in many bioactive compounds, and the ability to precisely modify its structure is of great interest in medicinal chemistry. nih.govmdpi.com

| Reaction | Reagent | Potential Product | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl-substituted benzofuran | Formation of C-C bonds, introduction of aromatic systems |

| Heck Coupling | Alkene | Vinyl-substituted benzofuran | Formation of C-C bonds, introduction of unsaturated side chains |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzofuran | Formation of C-C bonds, introduction of linear alkyne groups |

Intermediate for the Synthesis of Fused Heterocyclic Systems (e.g., Dibenzofurans, Naphthalimides)

The strategic placement of bromine atoms in 2,3,5-Tribromo-1-benzofuran makes it a promising precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular coupling reactions could lead to the formation of dibenzofuran (B1670420) derivatives. organic-chemistry.orgrsc.org By first introducing an appropriate aryl group at the 2- or 3-position via a cross-coupling reaction, a subsequent intramolecular cyclization could be triggered to form the dibenzofuran core. rsc.org

Furthermore, while a direct pathway from 2,3,5-Tribromo-1-benzofuran to naphthalimides is not immediately obvious, the functionalized benzofuran derivatives obtained from it could serve as intermediates. Naphthalimides are an important class of compounds with applications in dyes, fluorescent probes, and pharmaceuticals. nih.govresearchgate.net The synthesis of naphthalimide derivatives often involves the reaction of naphthalic anhydrides with amines. researchgate.net It is conceivable that a highly functionalized benzofuran, derived from the tribromo precursor, could be elaborated through a series of reactions to construct the naphthalic anhydride (B1165640) framework, which could then be converted to a naphthalimide.

Reagent in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgtcichemicals.com The reactive nature of the C-Br bonds in 2,3,5-Tribromo-1-benzofuran could allow it to participate as a key component in such reactions. For example, a palladium-catalyzed MCR could potentially involve the sequential coupling of different reactants at the various bromine positions. rsc.org

Cascade reactions, which involve a series of intramolecular transformations, could also be initiated from derivatives of 2,3,5-Tribromo-1-benzofuran. By introducing a functional group with the potential for subsequent cyclization, a cascade sequence could be triggered to rapidly build molecular complexity.

Role in the Development of Advanced Materials

The benzofuran scaffold is a key component in a variety of organic materials due to its planar structure and tunable electronic properties. nih.gov The introduction of bromine atoms offers a pathway to further modify these properties and to create novel materials with enhanced performance.

Precursors for Organic Electronic Materials

Organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), often rely on extended π-conjugated systems. The bromine atoms in 2,3,5-Tribromo-1-benzofuran can be replaced with various aryl or heteroaryl groups through cross-coupling reactions to extend the π-conjugation of the benzofuran core. This extension of conjugation is a key strategy for tuning the band gap and charge transport properties of organic semiconductors.

Derivatives of 2,3,5-Tribromo-1-benzofuran could be designed to have specific electronic properties, making them suitable as either p-type (hole-transporting) or n-type (electron-transporting) materials. The ability to create both types of materials from a single versatile precursor would be highly advantageous for the fabrication of complex organic electronic devices.

Components in Optoelectronic Devices and Sensors

The fluorescence and phosphorescence properties of benzofuran derivatives can be finely tuned by the introduction of different substituents. The functionalization of 2,3,5-Tribromo-1-benzofuran could lead to the development of new luminophores for organic light-emitting diodes (OLEDs). The heavy bromine atoms could also promote intersystem crossing, potentially leading to efficient phosphorescent materials.

Furthermore, the reactivity of the C-Br bonds could be exploited to attach the benzofuran unit to other molecules or surfaces, making it a component in chemical sensors. The change in the photophysical properties of the benzofuran derivative upon interaction with a specific analyte could form the basis of a sensing mechanism. For instance, naphthalimide-based fluorescent sensors are known for their sensitivity and selectivity, and benzofuran-naphthalimide hybrids could offer new sensing capabilities. rsc.org

| Application Area | Material Type | Key Feature | Potential Advantage |

|---|---|---|---|

| Organic Electronics | Organic Semiconductors (p-type or n-type) | Extended π-conjugation | Tunable band gap and charge transport |

| Optoelectronics | Luminophores for OLEDs | Tunable fluorescence/phosphorescence | New emissive materials with specific colors |

| Sensors | Chemosensors | Responsive photophysical properties | Selective detection of analytes |

Influence of Bromine Substitution on Material Properties (e.g., Optical, Electronic)

The introduction of bromine atoms into the benzofuran scaffold significantly alters the material's optical and electronic properties. This is primarily due to a combination of electronic and heavy-atom effects imparted by the halogen substituents. While specific experimental data for 2,3,5-tribromo-1-benzofuran is not extensively available in public literature, the influence of bromination can be understood by examining general trends in halogenated heterocyclic compounds and related brominated benzofuran derivatives.

The presence of electron-withdrawing groups on the benzofuran ring is known to cause shifts in the absorption maxima. nih.gov Bromine, being an electronegative atom, acts as an electron-withdrawing group through the inductive effect, while also possessing lone pairs that can participate in resonance. The net effect of these competing influences on the electronic structure of the benzofuran system can lead to changes in the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the optical and electronic properties.

In a broader context, studies on various substituted heteroarenes have shown that halogen substitution is a viable strategy for tuning their electronic properties. For instance, computational studies on a wide range of substituted five-membered heterocycles have identified halogen groups as being particularly effective at lowering the triplet energy of these molecules. acs.org This is a critical parameter for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. The heavy-atom effect of bromine can also influence the photophysical pathways of the molecule, often promoting intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence and enhance phosphorescence.

Research on the bromination of acetyl-substituted benzofurans has indicated that the reactivity of the benzofuran ring is influenced by the nature of the substituents present. Electron-donating groups tend to increase the reactivity and stability of the keto form, while electron-withdrawing groups have the opposite effect. The synthesis of various brominated benzofurans, including di- and tri-bromo derivatives, has been reported, suggesting the feasibility of producing compounds like 2,3,5-tribromo-1-benzofuran for material science applications.

The following table provides a comparative overview of how key optical and electronic properties are generally influenced by the degree of bromination on a benzofuran core, based on established principles and data from related compounds.

| Property | Benzofuran (Unsubstituted) | Monobromo-benzofuran (Illustrative) | 2,3,5-Tribromo-1-benzofuran (Expected Trend) |

| Absorption Maximum (λmax) | ~245-280 nm | Red-shifted compared to benzofuran | Further red-shifted due to extended conjugation and electronic effects |

| Molar Extinction Coefficient (ε) | Moderate | Increased | Likely increased |

| Fluorescence Quantum Yield (Φf) | Low to moderate | Generally lower due to heavy-atom effect | Significantly lower; potential for phosphorescence |

| HOMO-LUMO Energy Gap | Highest | Lowered | Lowest |

| Triplet State Energy | Highest | Lowered | Significantly lowered |

Note: The values for the brominated derivatives are illustrative and represent expected trends based on the influence of halogen substitution on aromatic systems.

The red shift in the absorption maximum upon bromination is a common phenomenon in aromatic compounds and is attributed to the extension of the π-conjugated system and the electronic perturbations caused by the substituent. The increase in the molar extinction coefficient suggests a higher probability of the electronic transitions responsible for light absorption. The most significant impact of multiple bromine substitutions is the expected decrease in the fluorescence quantum yield. This is a direct consequence of the heavy-atom effect, where the spin-orbit coupling is enhanced, facilitating the non-radiative transition from the excited singlet state to the triplet state. This property could be advantageous in applications where triplet state sensitization is desired. The lowering of the HOMO-LUMO energy gap and the triplet state energy are direct consequences of the electronic influence of the bromine atoms on the benzofuran scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized benzofurans is a well-established area of research. mdpi.comresearchgate.net However, the development of environmentally benign and efficient methods for the synthesis of polyhalogenated benzofurans remains a challenge. Future research should focus on:

Green Brominating Agents: Exploring the use of safer and more sustainable brominating reagents to replace hazardous elemental bromine. researchgate.net This could include enzymatic halogenation, which has been observed in marine bacteria for the production of polybrominated aromatic compounds. nih.gov

Catalytic C-H Bromination: Developing regioselective C-H bromination methods using transition metal catalysts. researchgate.net This would allow for the direct introduction of bromine atoms onto the benzofuran (B130515) scaffold, avoiding the need for pre-functionalized starting materials.

A hypothetical sustainable synthesis of 2,3,5-Tribromo-1-benzofuran (B6244032) could involve the cyclodehydration of a suitably substituted α-phenoxy ketone, followed by a regioselective bromination. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Enzymatic Bromination | Utilizes brominase enzymes. nih.gov | High regioselectivity, mild reaction conditions. |

| Catalytic C-H Bromination | Employs transition metal catalysts. researchgate.net | Direct functionalization, high atom economy. |

| One-Pot Synthesis | Combines multiple reaction steps. | Increased efficiency, reduced waste. |

Exploration of Underutilized Reactivity Pathways

The bromine atoms on the 2,3,5-Tribromo-1-benzofuran ring serve as versatile handles for further functionalization through various cross-coupling reactions. researchgate.net Future research should explore:

Selective Cross-Coupling: Investigating the differential reactivity of the bromine atoms at the 2, 3, and 5-positions to achieve selective C-C, C-N, and C-O bond formation. This could be accomplished by carefully tuning reaction conditions and catalyst systems.

Palladium-Catalyzed Reactions: Expanding the scope of palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings, to synthesize a diverse library of 2,3,5-trisubstituted benzofuran derivatives. researchgate.netnih.gov

Nickel-Catalyzed Cross-Coupling: Exploring the use of nickel catalysts as a more sustainable and earth-abundant alternative to palladium for cross-coupling reactions. nih.gov

Photochemical Reactions: Investigating the photochemical reactivity of 2,3,5-Tribromo-1-benzofuran, such as cycloaddition reactions, to access novel and complex molecular architectures. researchgate.net

Advanced Characterization Techniques for Dynamic Processes

Understanding the intricate details of reaction mechanisms and dynamic processes is crucial for optimizing existing reactions and discovering new ones. Future research could employ:

In-situ Spectroscopy: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates in real-time.

Computational Modeling: Employing density functional theory (DFT) calculations to elucidate reaction pathways, predict regioselectivity, and understand the electronic effects of the bromine substituents.

Advanced Mass Spectrometry: Using techniques like electrospray ionization (ESI) and quadrupole time-of-flight (QTOF) mass spectrometry to identify and characterize reaction products and byproducts with high sensitivity and accuracy. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. princeton.edunih.govnih.gov For 2,3,5-Tribromo-1-benzofuran, future research could focus on:

Property Prediction: Developing ML models to predict the physicochemical and biological properties of novel derivatives of 2,3,5-Tribromo-1-benzofuran. researchgate.netresearchgate.netnih.gov This could accelerate the discovery of new drug candidates and functional materials. nih.govacs.org

Reaction Optimization: Using ML algorithms to optimize reaction conditions for the synthesis and functionalization of 2,3,5-Tribromo-1-benzofuran, leading to higher yields and selectivity. princeton.edu

De Novo Design: Employing generative models to design new benzofuran-based molecules with desired properties, which can then be synthesized and tested in the laboratory.

| Application Area | Machine Learning Technique | Potential Impact |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov | Accelerated discovery of new molecules with desired properties. nih.gov |

| Reaction Optimization | Bayesian optimization, neural networks. princeton.eduresearchgate.net | Improved reaction yields and selectivity, reduced experimental effort. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Automated design of novel benzofuran derivatives with tailored functionalities. |

Design of Novel Materials Based on Brominated Benzofuran Scaffolds

The unique electronic and structural features of brominated benzofurans make them promising building blocks for the development of advanced materials. nih.gov Future research directions include:

Organic Semiconductors: Synthesizing and characterizing novel organic semiconductors based on the 2,3,5-Tribromo-1-benzofuran core for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). aablocks.com

Fluorescent Dyes: Exploring the potential of functionalized 2,3,5-Tribromo-1-benzofuran derivatives as fluorescent probes for biological imaging and sensing applications. nih.gov

Polymers and Metal-Organic Frameworks (MOFs): Incorporating the 2,3,5-Tribromo-1-benzofuran unit into polymers and MOFs to create materials with tailored porosity, catalytic activity, and gas storage properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,5-Tribromo-1-benzofuran, and how do reaction conditions influence regioselectivity?

- Methodology : Bromination of benzofuran derivatives typically employs electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄). Regioselectivity is controlled by steric and electronic factors: electron-rich positions (e.g., para to oxygen in benzofuran) favor bromination. For example, cyclization of brominated intermediates under acidic conditions can yield 2,3,5-Tribromo-1-benzofuran .

- Experimental Design : Optimize temperature (0–50°C), stoichiometry of brominating agents, and solvent polarity. Monitor reaction progress via TLC or GC-MS.

Q. How is the molecular structure of 2,3,5-Tribromo-1-benzofuran validated, and what crystallographic techniques are applicable?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For brominated benzofurans, heavy atoms like bromine enhance diffraction contrast. Refinement software (e.g., SHELX) resolves bond lengths and angles, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., Br⋯Br or C–H⋯Br contacts) .

- Data Interpretation : Compare experimental bond lengths (e.g., C–Br ≈ 1.85–1.92 Å) with DFT-computed values to validate accuracy .

Q. What spectroscopic techniques are essential for characterizing 2,3,5-Tribromo-1-benzofuran?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and substitution patterns. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (δ 7.0–7.8 ppm for aromatic protons) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₄Br₃O: ~368.8 m/z) .

- IR : Stretching frequencies for C–Br (~550–650 cm⁻¹) and furan C–O–C (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,3,5-Tribromo-1-benzofuran in cross-coupling reactions?

- Methodology : Use Suzuki-Miyaura or Ullmann coupling to functionalize brominated positions. The 2- and 5-bromo sites are more reactive due to lower steric hindrance compared to the 3-position. Electronic effects are probed via Hammett constants (σₚ for Br = +0.23) to predict reaction rates .

- Contradiction Analysis : Conflicting reactivity data may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. XPhos). Compare turnover frequencies (TOF) under varied conditions .

Q. What environmental persistence and degradation pathways are observed for 2,3,5-Tribromo-1-benzofuran?

- Methodology : Conduct photolysis (UV light, λ = 254 nm) or microbial degradation studies. Analyze degradation products via LC-MS/MS. Brominated benzofurans exhibit slow degradation due to strong C–Br bonds; debromination intermediates (e.g., di- or mono-bromo derivatives) are common .

- Data Interpretation : Compare half-lives (t₁/₂) in aquatic vs. soil matrices. Use QSAR models to predict bioaccumulation potential (log Kow ~4.2) .

Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?

- Case Study : Discrepancies in bond angles (e.g., Br–C–Br angles) between SC-XRD and DFT may arise from crystal packing forces. Perform periodic boundary condition (PBC) DFT simulations to incorporate lattice effects .

- Validation : Use R-factor values (<5% for high-quality datasets) and residual density maps to assess experimental reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.